4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

NF-κB Activation Vaccine Adjuvant Immunomodulation

4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 905676-68-8) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. Compounds within this class have been investigated in structure-activity relationship (SAR) studies for their ability to sustain NF-κB activation, functioning as potential vaccine adjuvant candidates.

Molecular Formula C22H27N3O3S2
Molecular Weight 445.6
CAS No. 905676-68-8
Cat. No. B2925912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS905676-68-8
Molecular FormulaC22H27N3O3S2
Molecular Weight445.6
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
InChIInChI=1S/C22H27N3O3S2/c1-5-7-12-25(6-2)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h8-11,13-14H,5-7,12H2,1-4H3,(H,23,24,26)
InChIKeyIELVTZYXNRDHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 905676-68-8): A Sulfamoyl Benzamidothiazole for Immunomodulatory Research


4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 905676-68-8) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. Compounds within this class have been investigated in structure-activity relationship (SAR) studies for their ability to sustain NF-κB activation, functioning as potential vaccine adjuvant candidates [1]. This specific analog features a butyl(ethyl)sulfamoyl group and a 5,7-dimethyl substitution on the benzothiazole ring. Critically, no primary research publications or patents were found that directly characterize the biological activity of this precise compound, meaning all subsequent differentiation is inferred from class-level SAR trends until direct data is generated.

Why Generic Substitution Fails for CAS 905676-68-8: The SAR Sensitivity of the Sulfamoyl Benzamidothiazole Scaffold


Within the sulfamoyl benzamidothiazole class, minor structural modifications lead to drastic changes in biological potency and efficacy [1]. Published SAR data clearly demonstrates that altering substituents on the sulfamoyl group or the benzothiazole core profoundly affects the magnitude and duration of NF-κB activation in THP-1 cells and dendritic cells [1]. Therefore, generic substitution of 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide with another in-class analog, even one with high activity, is not a scientifically valid procurement decision. The specific butyl(ethyl)sulfamoyl and 5,7-dimethyl moiety combination likely confers a distinct activity profile; procurement of a precise analog is essential until direct comparative data becomes available.

Quantitative Differentiation Evidence for CAS 905676-68-8 Against In-Class Analogs


NF-κB Sustained Activation Potential vs. the In-Class Scaffold Baseline

The parent sulfamoyl benzamidothiazole scaffold (Compound 1 in Shukla et al.) demonstrates sustained NF-κB activation post-LPS stimulus. This assay context provides the only available quantitative benchmark for the target compound, though no direct data for CAS 905676-68-8 exists. The target compound's butyl(ethyl)sulfamoyl and 5,7-dimethyl substitutions were not explicitly tested in this study, but SAR trends indicate that sulfamoyl group modifications directly control potency [1].

NF-κB Activation Vaccine Adjuvant Immunomodulation

Cytokine Release Enhancement vs. Parent Scaffold in THP-1 Cells

Selected analogs of the sulfamoyl benzamidothiazole scaffold enhanced the release of immunostimulatory cytokines (e.g., IL-6, TNF-α) in THP-1 cells [1]. The specific contribution of the butyl(ethyl)sulfamoyl and 5,7-dimethyl groups to cytokine release has not been reported.

Cytokine Release THP-1 Cells Immunostimulation

In Vivo Adjuvant Activity: A Critical Data Gap for CAS 905676-68-8

Some sulfamoyl benzamidothiazole analogs have demonstrated significant enhancement of antigen-specific antibody titers when used as co-adjuvants with MPLA in murine vaccination studies [1]. The butyl(ethyl)sulfamoyl and 5,7-dimethyl derivative has not been evaluated in any in vivo vaccination model.

In Vivo Vaccination Co-Adjuvant Antibody Titers

Validated Research Applications for 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide


In Vitro NF-κB Pathway SAR Probe

This compound's primary justified use is as a specific structural probe in cell-based NF-κB reporter assays (e.g., THP-1 cells). It allows researchers to study the impact of butyl(ethyl)sulfamoyl and 5,7-dimethyl substituents on the prolongation of NF-κB activation following a TLR4 stimulus [1]. This is directly inferred from the foundational SAR study on the compound class and represents the most scientifically grounded procurement scenario until primary data is published.

Cytokine Release Profiling in Human Monocytic Cells

Researchers can utilize this compound to profile its specific effects on the release of key immunostimulatory cytokines (IL-6, TNF-α) from THP-1 cells or primary dendritic cells. The activity of the compound can be benchmarked against LPS-only controls and the published class standards [1]. This application is directly derived from the experimental designs used to characterize the compound's structural relatives.

Chemical Tool for Target Identification via Photoaffinity Labeling

The SAR studies on this scaffold led to the identification of a photoaffinity probe for target deconvolution [1]. Synthesizing a photoaffinity analog of CAS 905676-68-8 (by adding a photoreactive group and a click handle) is a high-value application to identify its cellular binding partners, leveraging the established chemical biology workflow from the compound class.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.